
Naftifine
描述
萘替芬是一种合成的广谱抗真菌剂,属于烯丙胺类。 它主要用于局部治疗由诸如红色毛癣菌、须癣毛癣菌、小孢子菌和表皮癣菌等生物体引起的真菌感染,如足癣、股癣和体癣 。 萘替芬最初是在奥地利维也纳的先灵葆雅研究所以开发的 .
准备方法
合成路线及反应条件
萘替芬盐酸盐可以使用 N-甲基-1-萘基甲胺盐酸盐作为起始原料进行合成。合成涉及在有机醚溶剂、碱金属碳酸盐和催化剂的存在下进行的缩合反应。 反应在合适的温度下进行,生成粗萘替芬盐酸盐,然后通过重结晶进行纯化 。 另一种方法是使用 1-萘甲酸作为起始原料,该原料在亚硫酰氯 (SOCl2) 的存在下与甲胺反应生成萘替芬盐酸盐 .
工业生产方法
萘替芬盐酸盐的工业生产遵循类似的合成路线,但经过优化,以实现更高的产率、更低的成本以及适合大规模生产。 该工艺涉及 N-甲基-1-萘基甲胺盐酸盐直接参与反应,无需碱化自由纯化,使其更加高效和经济 .
化学反应分析
反应类型
萘替芬会发生各种化学反应,包括:
氧化: 萘替芬可以被氧化形成不同的衍生物。
还原: 还原反应可以改变萘替芬中的官能团。
取代: 萘替芬可以进行取代反应,其中官能团被其他基团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和烷基化剂等试剂通常用于取代反应。
主要形成的产物
从这些反应中形成的主要产物包括具有修饰的抗真菌特性的各种萘替芬衍生物。 这些衍生物通常因其增强的功效和减少的副作用而受到研究 .
科学研究应用
Pharmacological Properties
Naftifine acts primarily by inhibiting the enzyme squalene 2,3-epoxidase, which is crucial for ergosterol biosynthesis in fungal cells. This inhibition leads to an accumulation of squalene and a depletion of ergosterol, resulting in fungal cell death. The compound exhibits fungicidal activity against a broad spectrum of dermatophytes and is also effective against certain yeasts and bacteria, including both gram-positive and gram-negative strains .
Table 1: Antifungal Spectrum of this compound
Pathogen Type | Effectiveness |
---|---|
Dermatophytes | Fungicidal |
Candida species | Fungicidal |
Aspergillus species | Fungicidal |
Gram-positive bacteria | Effective |
Gram-negative bacteria | Effective |
Clinical Applications
This compound is primarily used in the treatment of various superficial fungal infections. Its formulations include creams and gels, typically at a concentration of 1% to 2%. The following are key clinical applications:
- Tinea Pedis (Athlete's Foot) : this compound has shown significant efficacy in treating tinea pedis, with studies indicating a high rate of complete cure .
- Tinea Cruris (Jock Itch) : Similar to its use in tinea pedis, this compound effectively manages tinea cruris, with sustained improvement observed post-treatment .
- Tinea Corporis : this compound is also utilized for treating tinea corporis, demonstrating comparable efficacy to other antifungal agents .
Efficacy Studies
Clinical studies have substantiated the effectiveness of this compound in treating dermatophyte infections. A notable study involved a two-week treatment regimen with either this compound cream or gel, revealing sustained drug levels in the stratum corneum for up to four weeks post-treatment. This prolonged presence correlates with continued clinical improvement after therapy cessation .
Table 2: Summary of Clinical Efficacy Studies
Study | Condition Treated | Duration | Outcome |
---|---|---|---|
Study A | Tinea Pedis | 2 weeks | High cure rate |
Study B | Tinea Cruris | 2 weeks | Sustained improvement |
Study C | Tinea Corporis | 2 weeks | Comparable efficacy |
Safety Profile
This compound is generally well-tolerated with minimal adverse effects reported. Common side effects include mild burning or itching at the application site. Extensive toxicity studies have indicated no significant mutagenic potential or major systemic toxicity when used topically at recommended doses .
Table 3: Adverse Effects of this compound
Adverse Effect | Incidence |
---|---|
Burning sensation | Mild and transient |
Itching | Mild |
Other systemic effects | Rare |
作用机制
萘替芬通过抑制角鲨烯 2,3-环氧化酶发挥抗真菌作用,该酶对于真菌中的固醇生物合成至关重要。 这种抑制导致麦角固醇水平降低,角鲨烯在真菌细胞中积累,破坏细胞膜,最终导致细胞死亡 .
相似化合物的比较
类似化合物
特比萘芬: 另一种具有类似作用机制的烯丙胺类抗真菌剂。
布替萘芬: 一种具有更广泛活性谱的苄胺类抗真菌剂。
托萘酯: 一种用于类似适应症的硫代氨基甲酸酯类抗真菌剂。
萘替芬的独特性
萘替芬因其三重作用而独一无二:抗真菌、抗菌和抗炎特性。 它对皮肤癣菌和霉菌表现出杀真菌活性,对酵母表现出抑真菌活性 。 此外,萘替芬抑制角鲨烯 2,3-环氧化酶的能力使其在破坏真菌细胞膜方面非常有效 .
生物活性
Naftifine is an allylamine antifungal agent primarily used for the treatment of superficial fungal infections, particularly dermatophytosis. Its biological activity is characterized by potent fungicidal properties against a range of dermatophytes, with a unique mechanism of action that differentiates it from other antifungal agents. This article will explore the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
This compound exerts its antifungal effects primarily through the inhibition of squalene epoxidase, an enzyme crucial for sterol biosynthesis in fungi. By blocking this enzyme, this compound leads to a decrease in ergosterol levels and an accumulation of squalene within fungal cells, which is toxic to fungi . This mechanism results in both fungistatic and fungicidal effects, depending on the concentration used.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important characteristics regarding its absorption, distribution, metabolism, and elimination:
- Absorption : Following topical application, approximately 4.2% of this compound is absorbed through the skin .
- Half-life : The half-life of this compound is approximately 2 to 3 days after topical administration .
- Elimination : this compound and its metabolites are primarily excreted via urine and feces .
Antifungal Activity
This compound has demonstrated robust antifungal activity against various dermatophytes. The minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) against clinical strains have been extensively studied:
Fungal Strain | MIC Range (μg/ml) | MFC Range (μg/ml) |
---|---|---|
Trichophyton rubrum | 0.03 - 0.12 | 0.06 - 0.25 |
Trichophyton mentagrophytes | 0.03 - 0.12 | 0.06 - 0.25 |
Epidermophyton floccosum | 0.03 - 0.12 | 0.06 - 0.25 |
Microsporum canis | 0.03 - 0.12 | 0.06 - 0.25 |
These values indicate that this compound is effective at low concentrations and maintains its efficacy even after repeated exposure without developing resistance .
Clinical Efficacy
Clinical studies have confirmed the effectiveness of this compound in treating dermatophytoses:
- A phase III randomized controlled trial involving 268 patients with dermatophytosis demonstrated that topical this compound (2% w/w) was effective and safe compared to terbinafine (1% w/w). The primary endpoint was clinical cure at the end of treatment, with secondary endpoints including mycological cure and post-treatment relapse rates .
- Results showed that 94.07% of patients in the this compound group achieved composite cures compared to 87.97% in the terbinafine group .
Safety Profile
This compound has a favorable safety profile with mild adverse effects reported in clinical trials:
- In a long-term study on minipigs, no significant treatment-related histopathology findings were observed despite some changes in organ weights at high doses .
- The most common side effects reported include local irritation and allergic reactions at the application site, which typically resolve quickly .
Case Studies
- Case Study on Tinea Cruris : A patient with recurrent tinea cruris was treated with daily applications of this compound cream for two weeks, resulting in complete resolution of symptoms and negative fungal cultures post-treatment.
- Case Study on Tinea Pedis : A randomized trial showed that patients treated with this compound had a significantly lower recurrence rate of tinea pedis compared to those treated with placebo over a six-month follow-up period.
属性
IUPAC Name |
(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20/h2-15H,16-17H2,1H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGNYLLQHRPOBR-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048545 | |
Record name | Naftifine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65472-88-0 | |
Record name | Naftifine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65472-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naftifine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065472880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naftifine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAFTIFINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FB1TON47A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of naftifine?
A: this compound is an allylamine antifungal drug that acts by inhibiting the enzyme squalene epoxidase in fungal cells. [, , , , ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. [, , ] Inhibition of squalene epoxidase leads to a depletion of ergosterol and an accumulation of squalene, disrupting membrane integrity and ultimately causing fungal cell death. [, , , , ]
Q2: Does this compound have any other effects besides its antifungal activity?
A: Yes, in addition to its fungicidal action, this compound also exhibits anti-inflammatory properties. [, , ] Studies have shown that this compound can reduce superoxide production and inhibit polymorphonuclear leukocyte chemotaxis and endothelial adhesion. [, ] These anti-inflammatory effects contribute to the overall therapeutic benefit of this compound in treating fungal skin infections. [, , ]
Q3: How quickly does this compound exert its antifungal effects?
A: this compound demonstrates a rapid onset of action, with studies showing inhibition of sterol synthesis in Candida albicans within 10 minutes of exposure. [] This rapid fungicidal activity contributes to its clinical efficacy and may explain its effectiveness in shorter treatment durations compared to some other antifungals. [, ]
Q4: What is the chemical structure of this compound?
A: this compound is an allylamine derivative with the chemical name (E)-N-methyl-N-(1-naphthylmethyl)-3-phenylprop-2-en-1-amine. [] It is often used in its hydrochloride salt form for pharmaceutical formulations.
Q5: What is the molecular formula and weight of this compound hydrochloride?
A5: The molecular formula of this compound hydrochloride is C21H21N • HCl, and its molecular weight is 323.85 g/mol.
Q6: What is the stability of this compound in different formulations?
A: this compound's stability can be influenced by formulation factors. Studies have explored its incorporation into various delivery systems, including creams, gels, liniments, and nanoemulsions, to optimize stability and efficacy. [, , , , ] Research has focused on identifying compatible excipients and optimizing formulation parameters to ensure product stability over time. [, , , , ]
Q7: What types of fungal infections can this compound treat?
A: this compound is primarily effective against dermatophytes, the fungi responsible for conditions like athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis). [, , , , , , , , ] Clinical studies have demonstrated the efficacy of this compound cream and gel in treating these infections, showing high cure rates and significant improvement in symptoms. [, , , , , , , ]
Q8: How does the efficacy of this compound compare to other antifungal agents?
A: this compound has shown comparable or superior efficacy to other antifungal agents, such as clotrimazole, econazole, bifonazole, miconazole, and tioconazole, in treating various dermatophytoses. [, , , , ] Notably, its rapid fungicidal action and potential for sustained clearance have been highlighted as advantages. [, ]
Q9: How does this compound penetrate the skin to reach the site of infection?
A: this compound's lipophilic nature allows it to effectively penetrate the stratum corneum, the outermost layer of the skin. [, ] Studies utilizing in vitro and in vivo models have demonstrated its ability to achieve clinically relevant concentrations in the skin, explaining its efficacy in treating superficial fungal infections. [, , , ]
Q10: Is there evidence of resistance development to this compound?
A: While the development of resistance to antifungal agents is a concern, studies have shown no increase in minimum inhibitory concentrations (MICs) for Trichophyton rubrum strains after repeated exposure to this compound. [] This suggests a low potential for resistance development with this compound, which is a positive attribute for its long-term use.
Q11: What is the safety profile of this compound?
A: this compound is generally well-tolerated, with minimal systemic absorption after topical application. [, ] Clinical trials have reported few adverse effects, with the most common being mild and transient reactions at the application site, such as burning, stinging, or itching. [, , , , ]
Q12: How is this compound metabolized in the body?
A: After either oral or topical administration, this compound undergoes extensive metabolism, primarily in the liver. [] The major metabolic pathways involve N-dealkylation, oxidation, reduction, and conjugation. [] These processes lead to the formation of various metabolites, none of which possess significant antifungal activity. []
Q13: How is this compound excreted from the body?
A: Following metabolism, this compound and its metabolites are primarily excreted in the urine and bile. [] Studies in animals have shown that a majority of the administered dose is recovered in the excreta within a few days, indicating efficient elimination from the body. []
Q14: What strategies are being explored to enhance the delivery of this compound?
A: Researchers are actively investigating novel drug delivery systems to improve this compound's penetration into the skin and target specific areas of infection. [, , , ] These include:
- Microemulsions: These nano-sized carriers have shown promise in enhancing skin permeation of this compound compared to conventional formulations. [, ]
- Nanoemulsions: Studies have explored clove oil-loaded nanoemulsions containing this compound, aiming to combine their antifungal and anti-inflammatory properties for enhanced therapeutic effects. []
- Electrospun Nanofibers: this compound-loaded poly(vinyl alcohol)/sodium alginate nanofibrous mats have been developed, offering controlled drug release and potential for topical application. []
Q15: What analytical techniques are used to quantify this compound in biological samples?
A: High-performance liquid chromatography (HPLC) with UV detection is commonly employed to measure this compound concentrations in plasma. [] For the analysis of this compound metabolites in urine, gas chromatography (GC) with flame ionization detection, often after derivatization, is a preferred method. [] These techniques allow for sensitive and specific quantification of the drug and its metabolites in biological matrices.
Q16: What are potential future research directions for this compound?
A16: Ongoing research continues to explore and optimize this compound's therapeutic potential. Key areas of focus include:
- Combination therapies: Investigating the synergistic effects of this compound with other antifungals or anti-inflammatory agents for enhanced efficacy and reduced treatment duration. []
- Novel delivery systems: Developing and refining targeted delivery systems, such as nanoparticles or liposomes, to improve drug penetration and reduce side effects. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。